Monodisperse PEG24 Provides a Defined Contour Length for Reproducible PROTAC Optimization
PROTAC efficacy is highly sensitive to linker length, which dictates the spatial distance between the target protein and E3 ligase. Benzyl-PEG24-THP, with its monodisperse 24-unit PEG chain, provides a precise and consistent end-to-end distance for each molecule in a sample . In contrast, using a polydisperse PEG mixture of similar average molecular weight would introduce a distribution of chain lengths, leading to heterogeneous conjugate populations and variable, unreproducible degradation efficiency. Studies have shown that the degradation of GSPT1 is dependent on the length of the flexible PEG chain linker, highlighting the critical need for a defined length for reproducible results [1].
| Evidence Dimension | Linker Contour Length and Batch Consistency |
|---|---|
| Target Compound Data | Single molecular weight of 1249.52 g/mol corresponding to exactly 24 PEG units |
| Comparator Or Baseline | Polydisperse PEG mixture (e.g., average MW 1200 Da) containing a range of chain lengths from n≈20 to n≈28 |
| Quantified Difference | Target compound yields 100% uniform linker length, whereas the comparator yields a variable distribution of lengths. |
| Conditions | This is a molecular property derived from its synthesis as a discrete compound, as opposed to a polymer mixture. |
Why This Matters
For reliable structure-activity relationship (SAR) studies in PROTAC development, the monodisperse nature of Benzyl-PEG24-THP ensures that observed differences in activity are due to the attached ligands, not the batch-to-batch variability of the linker itself.
- [1] Mohl, G., Liddle, N., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 286, 118316. View Source
